1-(Isoquinolin-7-YL)ethanone
Description
1-(Isoquinolin-7-yl)ethanone (CAS: 288309-10-4) is an aromatic ketone with the molecular formula C₁₁H₉NO. It features an isoquinoline moiety substituted at the 7-position with an acetyl group. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, enabling applications in drug discovery and organic synthesis. It is commercially available with purity levels up to 96% and is typically synthesized via acylation or cross-coupling reactions .
Key physicochemical properties include:
Properties
IUPAC Name |
1-isoquinolin-7-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8(13)10-3-2-9-4-5-12-7-11(9)6-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCKWJWFUUFXDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601310177 | |
| Record name | 1-(7-Isoquinolinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288309-10-4 | |
| Record name | 1-(7-Isoquinolinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=288309-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(7-Isoquinolinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Isoquinolin-7-YL)ethanone can be synthesized through the acylation reaction of isoquinoline with acetic anhydride. This reaction typically involves the use of a catalyst, such as aluminum chloride, to facilitate the acylation process. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale acylation reactions. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors to maintain consistent reaction conditions and high yields. Safety measures are crucial during production to handle the reactive chemicals and prevent any hazardous incidents .
Chemical Reactions Analysis
Types of Reactions: 1-(Isoquinolin-7-YL)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ethanone group to a carboxylic acid group.
Reduction: The ethanone group can be reduced to an alcohol group.
Substitution: The isoquinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or halogens (chlorine, bromine) for halogenation.
Major Products Formed:
Oxidation: 1-(Isoquinolin-7-YL)carboxylic acid.
Reduction: 1-(Isoquinolin-7-YL)ethanol.
Substitution: Various substituted isoquinoline derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Development
1-(Isoquinolin-7-YL)ethanone has been investigated for its role as a modulator of the N-formyl peptide receptor like-1 (FPRL-1). This receptor is crucial in inflammatory responses, making the compound a candidate for treating various inflammatory diseases. Research indicates that derivatives of this compound can act as receptor agonists or antagonists, potentially leading to new therapeutic agents for conditions such as age-related macular degeneration, diabetic retinopathy, and other ocular inflammatory diseases .
Research Findings
- Inflammatory Disorders : Studies show that compounds related to this compound can significantly influence leukocyte trafficking and inflammation resolution. This suggests potential applications in treating systemic inflammatory diseases, including cardiovascular disorders and neuroinflammation .
- Neuroprotective Effects : The compound has been linked to neuroprotection in experimental models, indicating its potential use in neurological disorders such as Alzheimer’s disease .
Materials Science Applications
Synthesis of Advanced Materials
The compound serves as a precursor in synthesizing various advanced materials. Its reactivity allows it to participate in the formation of complex organic structures that are essential in developing novel materials for electronics and photonics.
Case Study: Benzoxazolylhydrazones Preparation
this compound has been utilized in the stereoselective preparation of benzoxazolylhydrazones. This process involves the condensation of hydrazinobenzoxazoles with heteroaryl ketones, demonstrating the compound's utility in organic synthesis .
Cosmetic Formulations
Topical Applications
The compound is also explored for its potential in cosmetic formulations due to its properties that may enhance skin health. Its incorporation into topical products aims to leverage its anti-inflammatory and soothing effects.
Research Findings
A study focused on developing stable emulsion formulations incorporating herbal extracts showed that compounds similar to this compound could improve skin hydration and wound healing properties. These formulations were evaluated for stability and efficacy, highlighting their potential use in cosmetic products aimed at skin rejuvenation .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Key Findings/Insights |
|---|---|---|
| Medicinal Chemistry | Treatment of inflammatory diseases | Modulates FPRL-1 receptor; potential neuroprotective effects |
| Materials Science | Synthesis of benzoxazolylhydrazones | Useful precursor for advanced organic materials |
| Cosmetic Formulations | Development of topical skin care products | Enhances skin hydration; promotes wound healing |
Mechanism of Action
The mechanism of action of 1-(Isoquinolin-7-YL)ethanone is primarily related to its ability to interact with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its observed pharmacological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
1-(1H-Indazol-7-yl)ethanone
- Molecular formula : C₉H₈N₂O
- Boiling point : 348.8°C (predicted)
- pKa : 11.87 (indicating moderate basicity) .
This structural difference may enhance solubility and receptor-binding affinity in biological systems .
1-(4-((8-Hydroxyquinolin-5-yl)diazenyl)phenyl)ethanone Derivatives
- Application : Forms metal complexes (e.g., with Cu²⁺ or Fe³⁺) that exhibit enhanced antifungal activity compared to the parent ligand. For example, copper complexes of this derivative show 2–3× higher activity against Candida albicans .
α-Glucosidase Inhibition
- 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone (Compound 8): Exhibits potent α-glucosidase inhibition (IC₅₀: 12.3 µM) due to multiple hydroxyl groups on the aromatic ring, which facilitate hydrogen bonding with enzyme active sites .
- This compound: While direct inhibition data are unavailable, its acetyl group may limit polar interactions compared to phenolic ethanones like Compound 8 .
Antifungal and Antimicrobial Activity
- Isoquinolinyl ethanones: Limited direct data, but structural analogs like 1-(4-nitrophenyl)-2-(4-quinolinyl)-1-ethanone demonstrate moderate activity against bacterial pathogens .
- APEHQ metal complexes: Derived from azo-linked ethanones, these show broad-spectrum antifungal activity, suggesting that functionalization with chelating groups enhances bioactivity .
Stability and Reactivity
- This compound: Stable under ambient conditions but may undergo ketone-specific reactions (e.g., nucleophilic additions or reductions).
- Dihydro Derivatives: 1-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanone (CAS: 14028-67-2) has a saturated ring, reducing aromatic conjugation and altering solubility (logP: 1.8 vs. 2.1 for the unsaturated analog) .
Biological Activity
1-(Isoquinolin-7-YL)ethanone, also known by its chemical structure , is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
This compound is characterized by the following properties:
- Molecular Formula : C11H9NO
- CAS Number : 288309-10-4
- Molecular Weight : 175.19 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Research indicates that this compound may influence several key pathways:
- Cytotoxicity : Studies demonstrate that this compound exhibits cytotoxic effects on glioblastoma cells, with an IC50 ranging from 18 to 48 µM, indicating its potential as an anti-cancer agent .
- Gene Expression Modulation : The compound has been shown to alter the expression of genes related to apoptosis and DNA damage response, suggesting a mechanism by which it induces cell death in malignant cells .
- Enzyme Interaction : It may interact with enzymes involved in metabolic pathways, thereby affecting cellular metabolism and proliferation .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
| Study | Cell Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| GBM Cells | 18 - 48 | Induces apoptosis through modulation of gene expression | |
| Various Tumor Lines | Not specified | Inhibits cell proliferation and alters metabolic pathways |
Antiviral Activity
In addition to its anticancer properties, isoquinoline derivatives have shown antiviral activities. For instance, related compounds have demonstrated inhibition against tobacco mosaic virus (TMV), suggesting a broader antiviral potential for isoquinoline-based structures .
Case Studies and Research Findings
- Cytotoxicity in Glioblastoma : A study focused on the effects of this compound on glioblastoma multiforme (GBM) cells revealed significant cytotoxicity. The treatment not only reduced cell viability but also modulated the expression of stemness markers, indicating its potential role in targeting cancer stem cells .
- In Silico Studies : Computational analyses have been employed to predict the interactions between this compound and various protein targets. These studies suggest that the compound may bind effectively to proteins involved in critical signaling pathways, enhancing its therapeutic potential against cancers .
- Metabolic Pathway Interactions : The compound's ability to influence metabolic pathways has been documented, with implications for energy production and DNA repair processes within cells. This aspect is crucial for understanding how such compounds can be utilized in therapeutic contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
